![molecular formula C10H13BrClN B3237021 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride CAS No. 1379350-71-6](/img/structure/B3237021.png)
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Overview
Description
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound . It is a derivative of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine .
Synthesis Analysis
2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine is from 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one .Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine is C10H13N .Chemical Reactions Analysis
The syntheses of benzazepines are successfully carried out on the basis of one-pot reactions with the expansion of benzo-fused carbo- and heterocycles .Mechanism of Action
Target of Action
Similar compounds such as tetrahydrobenzo[b]azepines are found in a variety of medicines used in the treatment of cardiovascular disease .
Mode of Action
It’s worth noting that related compounds have been used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride in lab experiments is its potential as a lead compound for developing new drugs. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride. One area of research is in the development of new drugs based on this compound, which may have potential applications in the treatment of various diseases. Another area of research is in the study of the mechanism of action of this compound, which may lead to a better understanding of how it works and how it can be used to develop new drugs. Additionally, further research is needed to explore the potential advantages and limitations of using this compound in lab experiments.
Scientific Research Applications
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for developing new drugs. It has been found to have antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs to treat various diseases.
Safety and Hazards
properties
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-3-6-10-8(9)4-1-2-7-12-10;/h3,5-6,12H,1-2,4,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAISUANYYYGUMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C(=CC=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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